molecular formula C12H18N2O B13368362 (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol

(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol

Cat. No.: B13368362
M. Wt: 206.28 g/mol
InChI Key: QOARYBUYYOZOGI-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol is a chiral pyrrolidine derivative of interest in medicinal chemistry and drug discovery research. This compound features a stereochemically defined structure with two stereocenters, making it a valuable scaffold for the synthesis of enantiomerically pure molecules. The presence of both amino and hydroxyl functional groups on the pyrrolidine ring provides handles for further chemical modification, allowing researchers to develop more complex structures for biological evaluation. Compounds based on the pyrrolidine scaffold, such as this one, are frequently explored as key intermediates in the development of pharmacologically active agents. The specific stereochemistry of the (3R,4R) configuration is often critical for achieving desired interactions with biological targets. For instance, structurally similar pyrrolidine derivatives are recognized as privileged structures in drug discovery and have been employed in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for diabetes research . While the exact research applications for this specific analog are investigator-driven, its molecular framework suggests potential utility in developing ligands for various enzymes and receptors. Researchers may leverage this compound as a building block to create novel chemical entities for high-throughput screening, as a precursor in parallel synthesis, or as a starting material for constructing more complex, biologically relevant heterocycles . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3R,4R)-4-[(4-methylphenyl)methylamino]pyrrolidin-3-ol

InChI

InChI=1S/C12H18N2O/c1-9-2-4-10(5-3-9)6-14-11-7-13-8-12(11)15/h2-5,11-15H,6-8H2,1H3/t11-,12-/m1/s1

InChI Key

QOARYBUYYOZOGI-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN[C@@H]2CNC[C@H]2O

Canonical SMILES

CC1=CC=C(C=C1)CNC2CNCC2O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Piperidine Intermediates (Patent US20160122354A1)

One robust approach involves synthesis starting from chiral piperidine derivatives, followed by functional group transformations and coupling steps to install the 4-methylbenzylamino moiety.

Key steps include:

  • Step (a): Reaction of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with a suitable electrophilic reagent in the presence of a base and solvent to yield an intermediate compound.
  • Step (b): Debenzylation using a suitable debenzylating agent under mild conditions (room temperature) to avoid formation of dihydro impurities.
  • Step (c): Deprotection of intermediates with suitable bases and solvents to free the amine functionality.
  • Step (d): Reaction of the free amine with 2-cyanoacetyl derivatives to introduce the desired substituents.
  • Step (e): Conversion to acid-addition salts to improve stability and isolation.

This method emphasizes the use of alkali metal hydroxides or alkoxides as bases, and solvents consistent across steps to streamline the process. The debenzylation step is critical and typically performed at 25-30°C to control impurity formation. The process also allows for chiral acid treatment to enhance stereochemical purity.

Advantages:

  • Controlled stereochemistry via chiral starting materials.
  • Mild conditions to minimize side reactions.
  • Flexibility in salt formation for purification.

Limitations:

  • Multiple steps requiring careful purification.
  • Use of protecting groups and deprotection steps increases complexity.

Catalytic Ring Closure and Hydrogenation Method (Patent CN103254121A)

An alternative synthesis employs a ring-closure strategy starting from 2-butenal and N-protected 2-nitroethylamine, followed by catalytic hydrogenation and methylation:

Stepwise procedure:

  • Ring Closure: React 2-butenal with N-protected 2-nitroethylamine in the presence of a catalyst and organic acid at -10°C to 50°C for 0.5 to 8 hours. Subsequent acid addition promotes dehydration at 10-50°C for 1-5 hours, producing (3R,4R)-N-protected-4-methyl-3-nitro-3,4-dihydropyridine.

  • Catalytic Hydrogenation: Reduce the nitro group using catalysts such as 5% palladium on carbon, 10% palladium on carbon, 10% platinum on carbon, or Raney nickel, under hydrogen pressure (0.1-2.0 MPa) at 15-50°C for 0.5-5 hours, yielding (3R,4R)-N-protected-3-amino-4-methylpiperidine.

  • Methylation: The amino intermediate undergoes methylation to generate the target compound.

Reaction conditions and reagents:

  • Catalyst to substrate weight ratio: 1:10 to 1:500.
  • Organic acids used include benzoic acid and its halogenated derivatives, trifluoroacetic acid, trichloroacetic acid, or acetic acid, typically in a 2:1 molar ratio with catalyst.
  • Neutralization post ring closure with bases such as sodium carbonate or bicarbonate, extraction with solvents like dichloromethane or ethyl acetate.

Advantages:

  • Shorter synthesis route with 3 main steps.
  • Use of catalytic hydrogenation for efficient reduction.
  • Good stereochemical control via chiral starting materials.

Limitations:

  • Use of protecting groups (PG) requires additional steps for removal.
  • Some steps require chromatographic purification.
  • Final product may be liquid, complicating purification.

Comparative Summary of Preparation Methods

Aspect Piperidine Intermediate Route (US Patent) Catalytic Ring Closure Route (CN Patent)
Number of Steps Multiple (5+ steps including protection/deprotection) Fewer (3 main steps: ring closure, reduction, methylation)
Stereochemical Control High, via chiral starting materials and chiral acids High, via chiral starting materials
Key Reagents Alkali bases, debenzylating agents, 2-cyanoacetyl derivatives 2-butenal, N-protected nitroethylamine, Pd/C or Raney Ni catalysts
Reaction Conditions Mild, room temperature debenzylation, base-mediated steps Mild to moderate temperature, hydrogen pressure for reduction
Purification Acid-addition salts, crystallization Chromatography often required; product may be liquid
Yield and Purity Improved yield and controlled impurity profile Moderate yield (~49% reported), diastereomeric excess ~71%

Data Table Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Ring Closure (Catalytic) 2-butenal, N-PG-2-nitroethylamine, catalyst, organic acid -10 to 50 0.5–8 Followed by acid dehydration 1–5 h at 10-50°C
Catalytic Hydrogenation 5–10% Pd/C or Raney Ni, H2 pressure 0.1–2.0 MPa 15–50 0.5–5 Catalyst filtered off post-reaction
Methylation Methylating agent (e.g., methyl iodide) Ambient Variable Converts amino to methylamino group
Debenzylation (Piperidine route) Suitable debenzylating agent, base, solvent 25–30 Variable Controls dihydro impurity formation
Base-mediated Reactions Alkali metal hydroxides/alkoxides Ambient to reflux Variable For deprotection and coupling steps

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in the compound participates in nucleophilic substitution and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form secondary amines.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

Example Reaction Pathway :

(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol+CH3IBaseN-Methyl derivative\text{(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N-Methyl derivative}

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

  • Mild Oxidants : Hydrogen peroxide oxidizes the hydroxyl group to a ketone without affecting the amine.

  • Strong Oxidants : Potassium permanganate (KMnO₄) or chromium-based reagents can lead to overoxidation, degrading the pyrrolidine ring.

Key Data :

OxidantProductYield (%)Conditions
H₂O₂Ketone derivative65–75RT, 6 hours
KMnO₄Degraded productsN/AAcidic, reflux

Protection/Deprotection Strategies

The amino and hydroxyl groups are protected during multi-step syntheses:

  • Amino Protection : Uses tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups .

  • Hydroxyl Protection : Trimethylsilyl (TMS) or acetyl groups are employed .

Deprotection Example :

Boc-protected derivativeHCl/MeOHFree amine\text{Boc-protected derivative} \xrightarrow{\text{HCl/MeOH}} \text{Free amine}

Catalytic Hydrogenation

The benzyl group undergoes hydrogenolysis under hydrogen gas with palladium catalysts:

  • Debenzylation : Removes the 4-methylbenzyl group to yield (3R,4R)-4-aminopyrrolidin-3-ol .

Conditions :

  • Catalyst: Pd/C (10% w/w)

  • Solvent: Methanol or ethanol

  • Pressure: 1–3 atm H₂

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

  • Palladium-Catalyzed Cycloaddition : Forms pyrrolo-pyrimidine derivatives in the presence of CO and PdCl₂ .

Mechanism :

  • Coordination of Pd(II) to the alkene.

  • Anti-aminopalladation to form a cyclic intermediate.

  • CO insertion and methanolysis to yield the final product .

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

CompoundKey Functional GroupsReactivity Differences
(3R,4R)-4-Aminopyrrolidin-3-ol –NH₂, –OHHigher susceptibility to oxidation
3-(4-Methylbenzyl)pyrrolidin-3-ol–OH, –CH₂C₆H₄CH₃Reduced amine-driven reactivity
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol –CH₂OH, –NH₂Enhanced solubility in polar solvents

Stereochemical Considerations

The (3R,4R) configuration enables enantioselective reactions:

  • Chiral Resolution : Achieved via crystallization with chiral acids (e.g., tartaric acid) .

  • Asymmetric Synthesis : 1,3-Dipolar cycloadditions using chiral auxiliaries ensure retention of stereochemistry .

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and hydroxyl groups suggests potential interactions through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s key differentiator is its 4-methylbenzylamino substituent. Below is a comparison with similar pyrrolidine derivatives:

Compound Name Substituents Key Features Biological Relevance
(3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol 4-Methylbenzylamino, 3-OH High hydrophobicity; stereospecific binding Potential enzyme inhibitor (BER glycosylases)
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol (1N) 4-Hydroxymethyl, 3-OH Polar substituent; mimics oxacarbenium transition state Binds BER enzymes (Kd ~ pM) with high affinity
1NBn [(3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol] 1-Benzyl, 4-hydroxymethyl Enhanced steric bulk Used to study Fpg, hOGG1, and hNEIL1 glycosylases
N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol Pyrenylmethyl, 4-hydroxymethyl Bulky aromatic group Destabilizes RNA duplexes; stabilizes DNA three-way junctions
(3R,4R)-4-Amino-piperidin-3-ol derivatives Amino-heterocyclic substituents Varied heterocyclic moieties Anticancer applications (e.g., crystalline forms for proliferative diseases)

Key Observations :

  • Substituent Size and Polarity : The 4-methylbenzyl group in the target compound balances hydrophobicity and moderate steric bulk, contrasting with 1N’s polar hydroxymethyl group and 1NBn’s larger benzyl substituent. Bulky groups like pyrenylmethyl () can disrupt nucleic acid duplex stability, suggesting substituent size inversely correlates with duplex compatibility.
  • Stereochemistry : The (3R,4R) configuration is conserved across analogs, critical for mimicking transition states in glycosidase enzymes .

Key Observations :

  • Industrial-scale synthesis of simpler analogs (e.g., 4-hydroxymethyl derivatives) is well-established , whereas the target compound’s 4-methylbenzylamino group may require tailored purification steps.
  • Reductive amination () is a versatile strategy for introducing alkyl/aryl substituents.
Enzyme Binding and Inhibition
  • 1N and 1NBn : Exhibit picomolar affinity (Kd ~ pM) for BER glycosylases (Fpg, hOGG1, hNEIL1) due to transition-state mimicry . The target compound’s 4-methylbenzyl group may enhance hydrophobic interactions but could reduce solubility, affecting binding kinetics.
  • Pyrenylmethyl Derivative : Despite destabilizing RNA duplexes, it improves DNA three-way junction stability, highlighting substituent-dependent effects on nucleic acid interactions .
Pharmacological Potential
  • Anticancer Derivatives : Crystalline pyrrolidine-triazine hybrids () show promise in cancer therapy, suggesting the target compound’s 4-methylbenzyl group could be modified for similar applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol, and what key reaction parameters influence stereochemical control?

  • Methodological Answer : The compound can be synthesized via asymmetric 1,3-dipolar cycloaddition using (S)-diethylmalate as a chiral precursor. Critical parameters include solvent choice (methanol), temperature control (0°C to room temperature), and the use of potassium carbonate to maintain basic conditions, ensuring high stereoselectivity . Redox-neutral α-C-H functionalization of pyrrolidin-3-ol derivatives has also been employed, utilizing monoprotected p-quinone to generate reactive intermediates for nucleophilic addition .

Q. How can researchers characterize the stereochemical purity of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol using spectroscopic and crystallographic methods?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and crystal packing. For solution-phase analysis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments, particularly 2D ROESY, are critical for verifying spatial proximity of substituents in the pyrrolidine ring . Melting point determination (e.g., 95°C for related benzyl-pyrrolidindiol derivatives) provides additional physical validation .

Advanced Research Questions

Q. How does the incorporation of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol into DNA duplexes enhance the study of base excision repair (BER) glycosylases' catalytic mechanisms?

  • Methodological Answer : The compound acts as a transition state (TS) mimic for N-glycosidic bond cleavage. When incorporated into DNA duplexes, it forms a stable N-aryliminium ion intermediate, mimicking the oxacarbenium ion transition state. Binding affinity (Kd ~ pM) with BER enzymes like hOGG1 and Fpg is measured via electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR). Competitive inhibition studies using abasic site analogs (e.g., tetrahydrofuran, THF) reveal mechanistic differences in substrate recognition .

Q. What structural modifications of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol have been explored to optimize its binding affinity with DNA repair enzymes, and how do these modifications correlate with enzymatic inhibition profiles?

  • Methodological Answer : Retrosynthetic analysis from a common precursor, (3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol, allows systematic derivatization. Key modifications include:

  • Benzyl group substitution : Removal of the benzyl group (e.g., 1N analog) reduces Kd by 10-fold compared to the benzylated derivative (1NBn), indicating enhanced enzyme-substrate interactions .
  • Hydroxymethyl positioning : Regioselective hydroxylation at C3/C4 alters hydrogen-bonding networks with catalytic residues (e.g., Lys249 in hOGG1), validated via mutagenesis and isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported biological activities of (3R,4R)-4-((4-Methylbenzyl)amino)pyrrolidin-3-ol derivatives across different enzymatic assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., ionic strength, pH) or enzyme isoforms. Standardized protocols include:

  • Buffer optimization : Use 20 mM Tris-HCl (pH 7.5) with 100 mM KCl for hOGG1 assays to mimic physiological conditions.
  • Control experiments : Compare inhibition kinetics with structurally distinct TS analogs (e.g., pyrrolidine vs. azasugar scaffolds) to rule off-target effects .
  • Crystallographic validation : Co-crystallization of enzyme-inhibitor complexes (e.g., PDB: 3KT7) resolves binding mode ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.